molecular formula C14H18ClNO2 B14868526 Ethyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

Ethyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14868526
M. Wt: 267.75 g/mol
InChI Key: WKHFHKIVTBKATF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with an ethyl ester group, a 2-chlorophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 2-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate: Similar structure but lacks the 2-chlorophenyl group.

    Mthis compound: Similar structure but has a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

ethyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H18ClNO2/c1-3-18-14(17)12-9-16(2)8-11(12)10-6-4-5-7-13(10)15/h4-7,11-12H,3,8-9H2,1-2H3

InChI Key

WKHFHKIVTBKATF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC=CC=C2Cl)C

Origin of Product

United States

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